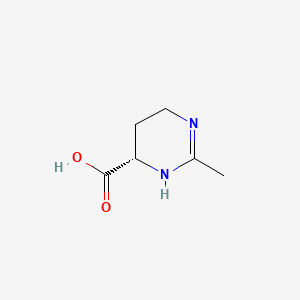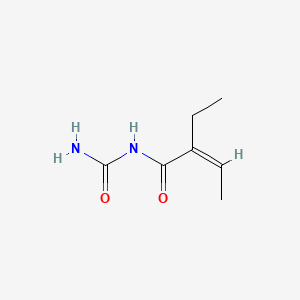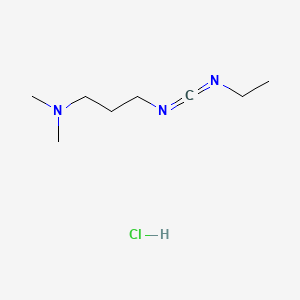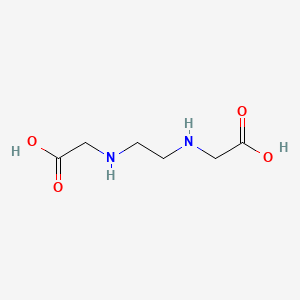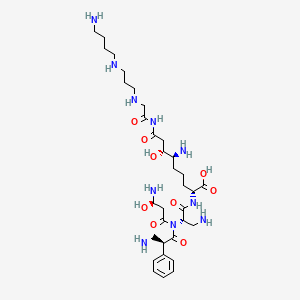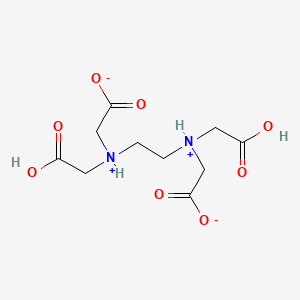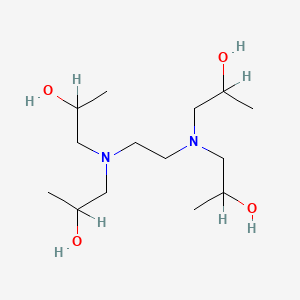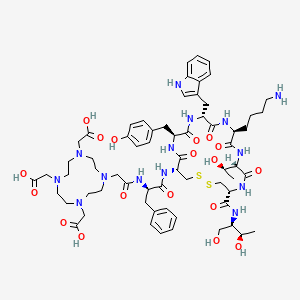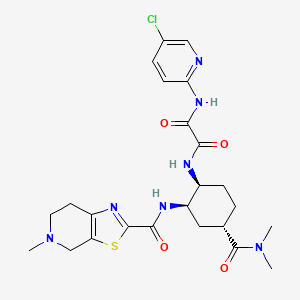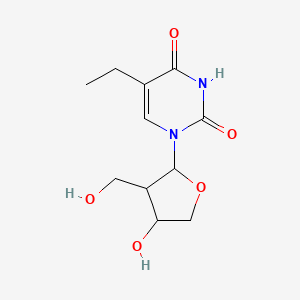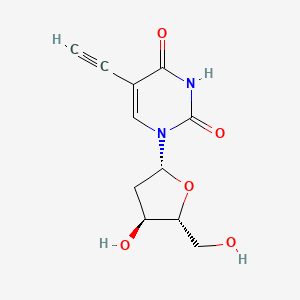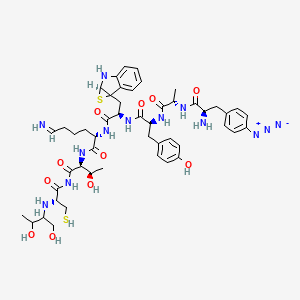
Ácido elágico
Descripción general
Descripción
El ácido elágico es un compuesto polifenólico natural que se encuentra en diversas frutas y verduras, como las granadas, las fresas, las frambuesas y las nueces . Es conocido por sus propiedades antioxidantes y sus posibles beneficios para la salud, que incluyen efectos antiinflamatorios, anticancerígenos y cardioprotectores . El compuesto es una dilactona del ácido hexahidroxidifénico y es producido por las plantas a través de la hidrólisis de los elagitaninos .
Mecanismo De Acción
El ácido elágico ejerce sus efectos principalmente a través de sus propiedades antioxidantes y antiproliferativas . Elimina los radicales libres, protegiendo así las células del daño oxidativo . El compuesto también inhibe varias enzimas, como la anhidrasa carbónica y la caseína quinasa, que desempeñan un papel en la proliferación y supervivencia de las células cancerosas . Además, el ácido elágico promueve la coagulación de la sangre al activar el factor XII de la cascada intrínseca .
Aplicaciones Científicas De Investigación
Ellagic acid has a wide range of scientific research applications due to its antioxidant, anti-inflammatory, and anti-cancer properties . It is used in the development of functional foods, dietary supplements, and pharmaceuticals . In medicine, ellagic acid is investigated for its potential in treating cancer, cardiovascular diseases, neurodegenerative disorders, and diabetes . It also finds applications in the cosmetic industry for its skin-protective effects .
Análisis Bioquímico
Biochemical Properties
Ellagic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It acts as an antioxidant by neutralizing free radicals, thereby protecting cells from oxidative stress . Ellagic acid interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . Additionally, ellagic acid has been shown to inhibit the activity of certain enzymes like matrix metalloproteinases, which are involved in the degradation of extracellular matrix components . These interactions highlight the compound’s role in modulating biochemical pathways and maintaining cellular homeostasis.
Cellular Effects
Ellagic acid exerts various effects on different cell types and cellular processes. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells, including breast, prostate, and colon cancer cells . Ellagic acid influences cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor kappa B (NF-κB) pathway, leading to changes in gene expression and cellular metabolism . Furthermore, ellagic acid has been reported to regulate the expression of genes involved in inflammation and oxidative stress, thereby modulating cellular responses to environmental stimuli .
Molecular Mechanism
At the molecular level, ellagic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity and function . For instance, ellagic acid has been shown to inhibit the activity of protein kinase C (PKC), a key regulator of cell proliferation and survival . Additionally, ellagic acid modulates the expression of genes involved in apoptosis and cell cycle regulation, such as p53 and Bcl-2 . These molecular interactions contribute to the compound’s ability to regulate cellular processes and maintain cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ellagic acid have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function . Studies have shown that ellagic acid can undergo metabolic transformations in the gut, leading to the formation of bioactive metabolites such as urolithins . These metabolites have been found to exert similar or even enhanced biological activities compared to the parent compound . Long-term studies have demonstrated that ellagic acid can modulate cellular responses over extended periods, highlighting its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of ellagic acid vary with different dosages in animal models. Studies have shown that low to moderate doses of ellagic acid can exert beneficial effects, such as reducing oxidative stress and inflammation . High doses of ellagic acid may lead to toxic or adverse effects, including hepatotoxicity and gastrointestinal disturbances . It is important to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ellagic acid is involved in various metabolic pathways, including its conversion to bioactive metabolites by gut microbiota . The compound undergoes hydrolysis to release ellagic acid from ellagitannins, followed by further metabolism to produce urolithins . These metabolites are absorbed into the bloodstream and exert biological effects on various tissues . Ellagic acid also interacts with enzymes involved in phase I and phase II metabolism, influencing the detoxification and elimination of xenobiotics .
Transport and Distribution
Ellagic acid is transported and distributed within cells and tissues through various mechanisms. It can be absorbed in the intestines and transported to different tissues via the bloodstream . Within cells, ellagic acid can interact with transporters and binding proteins, influencing its localization and accumulation . The compound’s distribution is also affected by its conversion to bioactive metabolites, which can enhance its bioavailability and biological activity .
Subcellular Localization
Ellagic acid’s subcellular localization plays a crucial role in its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . For example, ellagic acid has been shown to localize to the mitochondria, where it can modulate mitochondrial function and protect against oxidative stress . These subcellular interactions contribute to the compound’s ability to regulate cellular processes and maintain cellular homeostasis.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido elágico puede sintetizarse mediante varios métodos. Una estrategia habitual implica la síntesis química a partir del ácido gálico calentándolo con ácido arsénico u óxido de plata . Otro método incluye la extracción asistida por mecanoquímica y la adsorción en resina macroporosa a partir de fuentes vegetales como la Phyllanthus urinaria L . Los parámetros clave para este método incluyen el tiempo de molienda, la velocidad del molino de bolas y las condiciones de acidólisis .
Métodos de Producción Industrial: La producción industrial del ácido elágico a menudo implica la extracción de plantas, la síntesis química y la degradación enzimática . El proceso de extracción suele incluir hidrólisis ácida, asistencia ultrasónica y el uso de agentes tensioactivos para optimizar la eficiencia . La separación y purificación se logran mediante métodos como la precipitación ácida soluble en álcali, la cromatografía contracorriente de alto rendimiento y la tecnología de adsorción en resina macroporosa .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido elágico experimenta diversas reacciones químicas, entre ellas la oxidación, la reducción y la sustitución . Reacciona como un ácido débil y es incompatible con sustancias reductoras fuertes como los hidruros, los nitruros, los metales alcalinos y los sulfuros .
Reactivos y Condiciones Comunes: Los reactivos habituales que se utilizan en reacciones con el ácido elágico incluyen el ácido sulfúrico para la acidólisis y las resinas macroporosas para la purificación . La reacción ácido-base entre los fenoles y las bases genera calor y a menudo se produce gas inflamable (H2) .
Productos Principales: Los productos principales que se forman a partir de estas reacciones incluyen las uroliginas, que son metabolitos microbianos de los derivados del ácido elágico producidos por la microbiota colónica .
4. Aplicaciones en la Investigación Científica
El ácido elágico tiene una amplia gama de aplicaciones en la investigación científica debido a sus propiedades antioxidantes, antiinflamatorias y anticancerígenas . Se utiliza en el desarrollo de alimentos funcionales, suplementos dietéticos y productos farmacéuticos . En medicina, el ácido elágico se investiga por su potencial en el tratamiento del cáncer, las enfermedades cardiovasculares, los trastornos neurodegenerativos y la diabetes . También encuentra aplicaciones en la industria cosmética por sus efectos protectores de la piel .
Comparación Con Compuestos Similares
El ácido elágico se compara a menudo con otros compuestos polifenólicos como el ácido gálico, la quercetina y la rutina . Aunque todos estos compuestos presentan propiedades antioxidantes, el ácido elágico es único por su capacidad de formar uroliginas, que poseen una mayor biodisponibilidad y actividad biológica . Compuestos similares incluyen el ácido gálico, que es un precursor en la síntesis del ácido elágico, y la quercetina, conocida por sus beneficios neuroprotectores .
Propiedades
IUPAC Name |
6,7,13,14-tetrahydroxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6O8/c15-5-1-3-7-8-4(14(20)22-11(7)9(5)17)2-6(16)10(18)12(8)21-13(3)19/h1-2,15-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFSDNFLWKVMVRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C3=C(C(=C1O)O)OC(=O)C4=CC(=C(C(=C43)OC2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6O8 | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020557 | |
| Record name | Ellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ellagic acid appears as cream-colored needles (from pyridine) or yellow powder. Odorless. (NTP, 1992), Cream-colored solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19805 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ellagic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), Slightly soluble in alcohol or water, Slightly soluble in alcohol; soluble in alkalies, in pyridine. Practically insoluble in ether | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELLAGIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.667 at 64 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Mechanism of Action |
The exact mechanism of action of ellagic acid in its different potential indications is still being investigated., Induction of glutathione S-transferase (GST) enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the anticarcinogen ellagic acid induces cellular enzymes which detoxify carcinogens ... the effect of ellagic acid on the expression of glutathione S-transferase-Ya /was examined/. Rats fed ellagic acid demonstrated significant increases in total hepatic GST activity, hepatic GST-Ya activity and hepatic GST-Ya mRNA. To determine if the observed increase in GST-Ya mRNA was due to ellagic acid inducing transcription of the GST-Ya gene, transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat GST-Ya gene. The transfection studies demonstrated that ellagic acid increased GST-Ya mRNA by inducing transcription of the GST-Ya gene and demonstrated that this induction is mediated through the antioxidant responsive element of the GST-Ya gene., Induction of cellular detoxification enzymes can increase detoxification of carcinogens and reduce carcinogen-induced mutagenesis and tumorigenesis. To determine if the dietary anticarcinogen ellagic acid induced enzymes which detoxify xenobiotics and carcinogens ... the effect of ellagic acid on the expression of the phase II detoxification enzyme NAD(P)H:quinone reductase (QR) /was examined/. QR is induced by xenobiotics and antioxidants interacting with the xenobiotic responsive and antioxidant responsive elements of the 5' regulatory region of the QR gene. Ellagic acid is structurally related to the antioxidants which induce QR and we proposed that ellagic acid would induce QR expression through activation of the antioxidant responsive element of the QR gene. Rats fed ellagic acid demonstrated a 9-fold increase in hepatic and a 2-fold increase in pulmonary QR activity, associated with an 8-fold increase in hepatic QR mRNA. To determine if this increase in QR mRNA was due to activation of the antioxidant responsive element, transient transfection studies were performed with plasmid constructs containing various portions of the 5' regulatory region of the rat QR gene. These transfection studies confirmed that ellagic acid induces transcription of the QR gene and demonstrated that this induction is mediated through the antioxidant responsive element of the QR gene., A principal mechanism by which these chemopreventive compounds exert their protective effects is likely to be via induction of carcinogen detoxification. This can be mediated by conjugation with glutathione, which is synthesized by the sequential actions of glutamate-cysteine ligase (GLCL) and glutathione synthetase ... /It was/ demonstrated that dietary administration of the naturally occurring chemopreventive agents, ellagic acid, coumarin or alpha-angelicalactone caused an increase in GLCL activity of between approximately 3- and 5-fold in rat liver. Treatment with the synthetic antioxidant ethoxyquin or the classic inducer phenobarbital caused < 2-fold induction of GLCL activity in rat liver, which was not found to be significant. The increases in GLCL activity were accompanied by increases (between 2- and 4-fold) in levels of both the catalytic heavy subunit (GLCLC) and regulatory light subunit (GLCLR). No substantial induction of GLCL was observed in rat kidney. The glutathione S-transferase (GST) subunits A1, A3, A4, A5, P1 and M1 were all found to be inducible in rat liver by most of the agents. The greatest levels of induction were observed for GST P1, following treatment with coumarin (20-fold), alpha-angelicalactone (10-fold) or ellagic acid (6-fold), and GST A5, following treatment with coumarin (7-fold), alpha-angelicalactone (6-fold) and ethoxyquin (6-fold). Glutathione synthetase was induced approximately 1.5-fold by coumarin, alpha-angelicalactone, ellagic acid and ethoxyquin. The expression of glutathione-related enzymes was also examined in preneoplastic lesions induced in rat liver by aflatoxin B(1). The majority of gamma-glutamyltranspeptidase (GGT)-positive preneoplastic foci contained increased levels of GLCLC relative to the surrounding tissue. This was usually found to be accompanied by an increase in GLCLR. Cells in the inner cortex of rat kidney were found to contain the highest levels of both GLCLC and GLCLR. The same cells showed the strongest staining for GGT activity., ... Specific in vitro assays ... found ellagic acid ... to be /a/ potent inhibitors of the catalytic activities of the two /human DNA/ topoisomerases. The minimum concentration required to inhibit > or = 50% of catalytic activity (IC50) of ellagic acid was determined at 0.6 and 0.7 ug/mL for topo I and topo II, respectively ... Unlike topoisomerase poisons ... /the/ plant phenol did not trap the enzyme-DNA reaction intermediate, known as the cleavable complex. In contrast, ellagic acid prevented other topo I and topo II poisons from stabilizing the cleavable complex, suggesting that the mode of its action is that of an antagonist. Structure-activity studies identified the 3,3'-hydroxyl groups and the lactone groups as the most essential elements for the topoisomerase inhibitory actions of plant phenols. On the basis of these findings and other properties of ellagic acid, a mechanistic model for the documented anticarcinogenic effects of the agent is proposed. | |
| Record name | Ellagic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELLAGIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Cream colored needles from pyridine | |
CAS No. |
476-66-4 | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=476-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ellagic acid [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ellagic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ellagic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ellagic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407286 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ellagic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ellagic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELLAGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19YRN3ZS9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ELLAGIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ellagic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 680 °F (NTP, 1992), Greater than 360°C, >360 °C, mp: >300 °C /Hydrate, technical grade/, > 360 °C | |
| Record name | ELLAGIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20329 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ellagic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08846 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ELLAGIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7574 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ellagic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002899 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ellagic acid exert its anti-cancer effects?
A1: Research suggests several mechanisms contribute to ellagic acid's anti-cancer properties:
- Inhibition of Cell Proliferation: Ellagic acid has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including melanoma [], gastric cancer [], and breast cancer [].
- Induction of Apoptosis: Studies show ellagic acid can trigger apoptosis (programmed cell death) in cancer cells, as observed in melanoma [] and gastric cancer [] cell lines.
- Modulation of Oxidative Stress: Ellagic acid exhibits antioxidant properties and has been shown to influence oxidative stress markers in gastric cancer cells [].
- Anti-angiogenesis: Ellagic acid can inhibit angiogenesis (formation of new blood vessels), which is crucial for tumor growth and metastasis, particularly in breast cancer models by targeting the VEGFR-2 signaling pathway [].
- Modulation of Specific Signaling Pathways: In breast cancer cells, ellagic acid has been shown to inhibit the SDF1α/CXCR4 signaling pathway, which plays a role in tumor cell migration and invasion [].
Q2: How does ellagic acid protect against UV-induced skin damage?
A2: Ellagic acid demonstrates photoprotective effects against UV radiation through:
- Attenuation of UV-Induced Toxicity: It safeguards skin cells from UV-B-induced damage, as evidenced by improved cell viability in MTT assays [].
- Prevention of Collagen Degradation: Ellagic acid mitigates collagen breakdown by inhibiting the production of matrix metalloproteinases (MMPs), enzymes involved in collagen degradation, in UV-exposed dermal fibroblasts [].
- Reduction of Inflammation: It reduces the expression of inflammatory markers like ICAM-1 in UV-irradiated HaCaT cells, indicating its anti-inflammatory properties in skin exposed to UV radiation [].
Q3: What is the role of ellagic acid in protecting against liver damage?
A3: Studies suggest ellagic acid may protect against liver damage through:
- Antioxidant Activity: Ellagic acid demonstrates antioxidant effects, scavenging free radicals and protecting against oxidative stress, which can contribute to liver injury [, ].
- Anti-Inflammatory Effects: It may reduce the production of inflammatory cytokines, mitigating inflammation associated with liver damage [, ].
- Anti-Fibrotic Activity: Ellagic acid has shown potential in reducing liver fibrosis by inhibiting the activation of hepatic stellate cells, the primary cells responsible for collagen production during liver fibrosis [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
